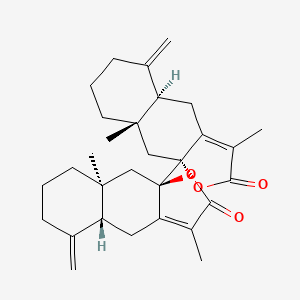
MPT0G211 (mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPT0G211 (mesylate) is a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6). This compound has shown significant promise in the treatment of various diseases, particularly neurodegenerative disorders like Alzheimer’s disease and certain types of cancer . MPT0G211 (mesylate) is known for its ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-related conditions .
Preparation Methods
The synthesis of MPT0G211 (mesylate) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and selectivity . Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
MPT0G211 (mesylate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups to enhance its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, which help in the formation of the desired product.
Major Products: The primary product of these reactions is MPT0G211 (mesylate) itself, which is then purified and formulated for research and therapeutic use.
Scientific Research Applications
MPT0G211 (mesylate) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of HDAC6 in various biochemical pathways.
Biology: Researchers use it to investigate the molecular mechanisms underlying neurodegenerative diseases and cancer.
Medicine: MPT0G211 (mesylate) has shown potential in treating Alzheimer’s disease by reducing tau phosphorylation and cognitive deficits.
Mechanism of Action
MPT0G211 (mesylate) exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to increased acetylation of target proteins, which can affect various cellular processes. In Alzheimer’s disease models, MPT0G211 (mesylate) reduces tau phosphorylation and aggregation, thereby ameliorating cognitive deficits . In cancer cells, it induces DNA damage response and apoptosis, particularly when used in combination with other chemotherapeutic agents .
Comparison with Similar Compounds
MPT0G211 (mesylate) is unique due to its high selectivity for HDAC6 and its ability to cross the blood-brain barrier. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.
ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer therapy, but with a different selectivity profile.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research.
MPT0G211 (mesylate) stands out due to its remarkable selectivity and efficacy in both neurodegenerative and cancer models, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C17H15N3O2.CH4O3S/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15;1-5(2,3)4/h1-10,19,22H,11H2,(H,20,21);1H3,(H,2,3,4) |
InChI Key |
PRIVCNWCWYRYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


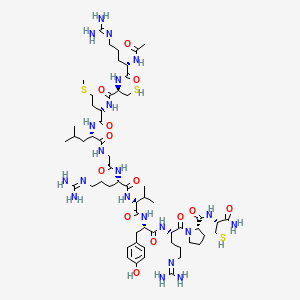
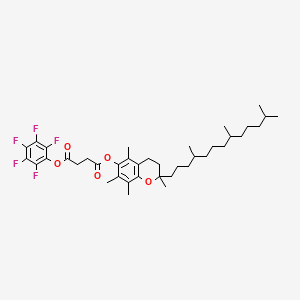
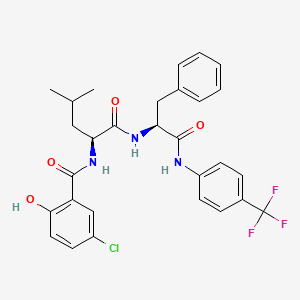
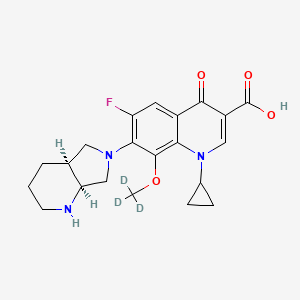
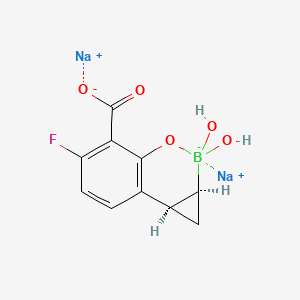
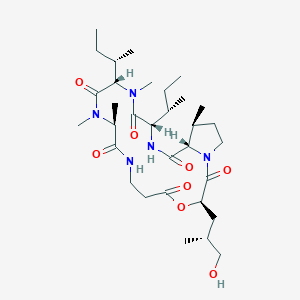
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
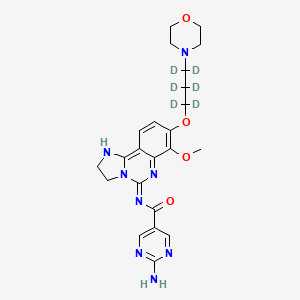
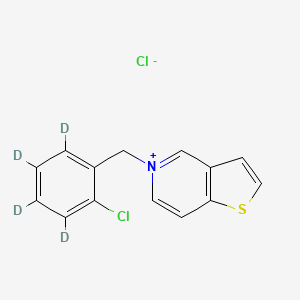
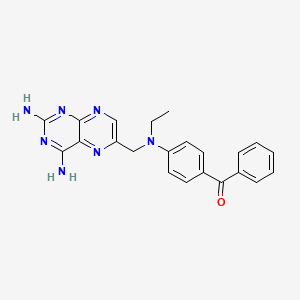

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
